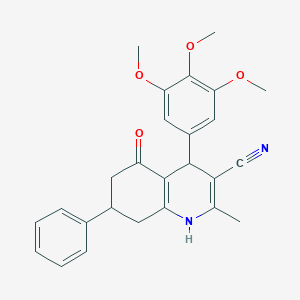![molecular formula C16H24ClNO B4983182 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4983182.png)
1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine, also known as JNJ-7925476, is a small molecule antagonist of the dopamine D3 receptor. It has been found to have potential therapeutic applications in the treatment of drug addiction, schizophrenia, and Parkinson's disease.
Mecanismo De Acción
1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine acts as an antagonist of the dopamine D3 receptor, blocking the binding of dopamine to this receptor. This results in a reduction of dopamine signaling in the brain, which is thought to be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine has been found to have a number of biochemical and physiological effects. It has been shown to reduce drug-seeking behavior in animal models of addiction, and to have antipsychotic effects in animal models of schizophrenia. Additionally, 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine has been found to have neuroprotective effects in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine has several advantages for lab experiments. It has high affinity and selectivity for the dopamine D3 receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, like all small molecule antagonists, 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine has limitations in terms of its specificity and potential off-target effects. Additionally, its effects may be influenced by factors such as dosing and route of administration.
Direcciones Futuras
There are several future directions for research on 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine. One area of research is the potential use of 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine as a treatment for drug addiction, schizophrenia, and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanisms underlying its therapeutic effects and to optimize its dosing and administration. Finally, 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine may be a useful tool for studying the dopamine D3 receptor and its role in various physiological and pathological conditions.
Métodos De Síntesis
1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine can be synthesized via a multistep process starting with the reaction of 2-chloro-4,6-dimethylphenol with 1-bromobutane to form 4-(2-chloro-4,6-dimethylphenoxy)butyl bromide. This intermediate is then reacted with pyrrolidine in the presence of a base to yield 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine.
Aplicaciones Científicas De Investigación
1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine has been extensively studied for its potential therapeutic applications. It has been found to have high affinity and selectivity for the dopamine D3 receptor, which is involved in reward and motivation pathways in the brain. 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine has been shown to reduce drug-seeking behavior in animal models of addiction and may have potential as a treatment for cocaine and nicotine addiction. It has also been found to have antipsychotic effects in animal models of schizophrenia and may be a potential treatment for this disorder. Additionally, 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine has been studied for its potential neuroprotective effects in Parkinson's disease.
Propiedades
IUPAC Name |
1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO/c1-13-11-14(2)16(15(17)12-13)19-10-6-5-9-18-7-3-4-8-18/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHTYTLZJWZDIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCCCN2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dimethyl-N-[3-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B4983103.png)
![2-[5-(aminosulfonyl)-2-hydroxyphenyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B4983112.png)


![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(3-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4983133.png)
![1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B4983147.png)
![4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4983153.png)
![4-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4983158.png)


![2-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4983175.png)
![N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea](/img/structure/B4983179.png)
![5a-hydroxy-3,4,4-trimethyl-3a,3b,4,4a,5,5a-hexahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioamide](/img/structure/B4983186.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]pentanamide](/img/structure/B4983191.png)